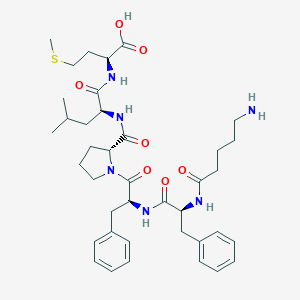
delta-Ava-pro(9)-substance P (7-11)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta-Ava-pro(9)-substance P (7-11), also known as Delta-Ava-pro(9)-substance P (7-11), is a useful research compound. Its molecular formula is C39H56N6O7S and its molecular weight is 753 g/mol. The purity is usually 95%.
The exact mass of the compound delta-Ava-pro(9)-substance P (7-11) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality delta-Ava-pro(9)-substance P (7-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about delta-Ava-pro(9)-substance P (7-11) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pain Management
Research has demonstrated that delta-Ava-pro(9)-substance P (7-11) can modulate pain responses. Studies involving animal models have shown that administration of this compound can alter nociceptive behaviors, indicating its role in pain modulation. For instance:
- In a study assessing the effects on gastrointestinal motility, the activation of NK1 receptors by delta-Ava-pro(9)-substance P (7-11) resulted in increased peristaltic activity, suggesting a dual role in both pain perception and gastrointestinal function .
Neurological Disorders
The compound has been investigated for its potential applications in treating neurological disorders where substance P signaling is disrupted:
- Migraine and Headaches : Given the role of substance P in migraine pathophysiology, delta-Ava-pro(9)-substance P (7-11) may provide insights into novel therapeutic strategies for migraine relief .
- Anxiety and Depression : Research indicates that substance P may be involved in mood regulation. Therefore, delta-Ava-pro(9)-substance P (7-11) could be explored as a treatment option for anxiety and depressive disorders .
Respiratory Conditions
The compound's interaction with NK1 receptors also extends to respiratory physiology:
- Studies have shown that substance P plays a role in bronchoconstriction and airway hyperreactivity, which are common features of asthma and other respiratory diseases. Delta-Ava-pro(9)-substance P (7-11) could be utilized to investigate these pathways further .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
136912-73-7 |
|---|---|
Molekularformel |
C39H56N6O7S |
Molekulargewicht |
753 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C39H56N6O7S/c1-26(2)23-30(35(47)42-29(39(51)52)19-22-53-3)43-37(49)33-17-12-21-45(33)38(50)32(25-28-15-8-5-9-16-28)44-36(48)31(24-27-13-6-4-7-14-27)41-34(46)18-10-11-20-40/h4-9,13-16,26,29-33H,10-12,17-25,40H2,1-3H3,(H,41,46)(H,42,47)(H,43,49)(H,44,48)(H,51,52)/t29-,30-,31-,32-,33+/m0/s1 |
InChI-Schlüssel |
ZQAKFOMGNRXPNB-PMUGGPHNSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCCCN |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN |
Sequenz |
XFFPLM |
Synonyme |
delta-Ava-Pro(9)-substance P (7-11) GR 51667 GR-51667 substance P (7-11), delta-Ava-Pro(9)- substance P (7-11). delta-aminovalyl-Pro(9)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















